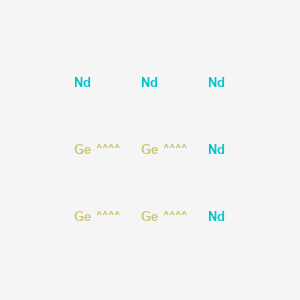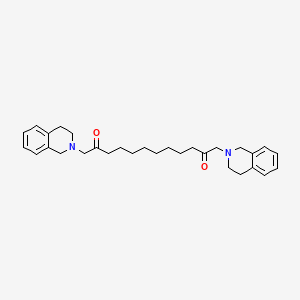
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione is a complex organic compound that features two dihydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at positions 2 and 11
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the dodecane backbone followed by the introduction of the dihydroisoquinoline groups through nucleophilic substitution or addition reactions. The ketone functionalities can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the isoquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other dihydroisoquinoline derivatives or dodecane-based compounds with different functional groups.
Uniqueness
The uniqueness of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
6282-21-9 |
|---|---|
Molekularformel |
C30H40N2O2 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
1,12-bis(3,4-dihydro-1H-isoquinolin-2-yl)dodecane-2,11-dione |
InChI |
InChI=1S/C30H40N2O2/c33-29(23-31-19-17-25-11-7-9-13-27(25)21-31)15-5-3-1-2-4-6-16-30(34)24-32-20-18-26-12-8-10-14-28(26)22-32/h7-14H,1-6,15-24H2 |
InChI-Schlüssel |
GENKUTZBFPIFMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)CCCCCCCCC(=O)CN3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



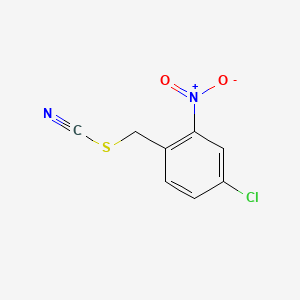
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
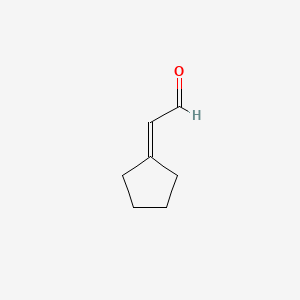

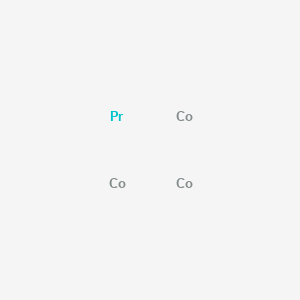
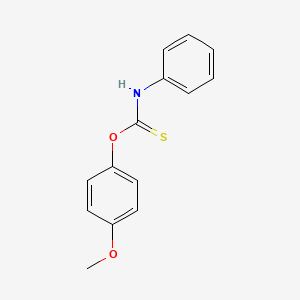

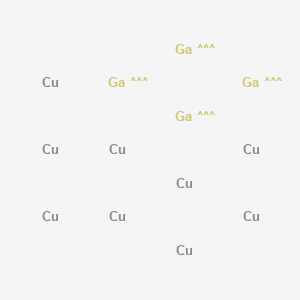
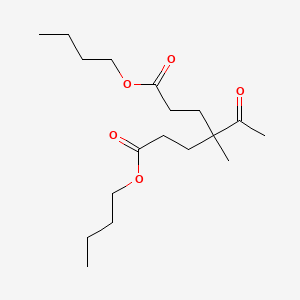


![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
